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Integrin Binding Peptide Trifluoroacetate - 1926163-42-9

Integrin Binding Peptide Trifluoroacetate

Catalog Number: EVT-6723817
CAS Number: 1926163-42-9
Molecular Formula: C90H125F3N22O17S
Molecular Weight: 1876.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Integrin Binding Peptide Trifluoroacetate is a synthetic peptide that binds specifically to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound is derived from the well-known Arg-Gly-Asp (RGD) sequence, a tripeptide that is critical for cell adhesion and migration processes. Integrin Binding Peptide Trifluoroacetate is classified as a biomimetic compound, mimicking the natural ligands that interact with integrins in biological systems.

Source and Classification

Integrin Binding Peptide Trifluoroacetate is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. The classification of this peptide falls under the category of biomaterials and therapeutic agents, particularly in the context of tissue engineering and cancer therapy due to its role in promoting cell adhesion and proliferation.

Synthesis Analysis

Methods

The synthesis of Integrin Binding Peptide Trifluoroacetate typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: The peptide is assembled on a solid support, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is sequentially added.
  2. Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin using a trifluoroacetic acid solution, which also removes any protecting groups.
  3. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC), ensuring high purity for subsequent applications.

Technical Details

The synthesis may involve specific conditions such as temperature control and pH adjustments to optimize yield and purity. For example, during the coupling of amino acids, solvents like dimethylformamide are commonly used to facilitate reactions while maintaining the integrity of sensitive functional groups .

Molecular Structure Analysis

Structure

Integrin Binding Peptide Trifluoroacetate has a defined molecular structure characterized by its amino acid sequence, which includes the RGD motif. The trifluoroacetate group serves as a counterion that stabilizes the peptide in solution.

Data

The molecular formula can be represented as CnHmF3NpOqC_nH_mF_3N_pO_q, where nn, mm, pp, and qq correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the specific peptide variant. Mass spectrometry can be employed to confirm the molecular weight and structure post-synthesis .

Chemical Reactions Analysis

Reactions

Integrin Binding Peptide Trifluoroacetate can participate in various chemical reactions:

  1. Binding Reactions: It specifically interacts with integrins on cell surfaces, facilitating cell adhesion.
  2. Labeling Reactions: The peptide can be conjugated with imaging agents for tracking in vivo behavior using techniques like positron emission tomography (PET) or fluorescence imaging .

Technical Details

The binding kinetics of Integrin Binding Peptide Trifluoroacetate can be analyzed through surface plasmon resonance techniques, allowing researchers to quantify binding affinity and specificity towards various integrin subtypes .

Mechanism of Action

Integrin Binding Peptide Trifluoroacetate exerts its effects primarily through:

  1. Cell Adhesion Promotion: By mimicking extracellular matrix components, it enhances cell attachment to substrates.
  2. Signaling Pathways Activation: Upon binding to integrins, it activates downstream signaling pathways that promote cellular responses such as proliferation and migration.

Data

Studies have shown that peptides containing RGD sequences significantly enhance endothelial cell migration and tube formation during angiogenesis, highlighting their role in vascularization processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Integrin Binding Peptide Trifluoroacetate demonstrates stability in serum conditions, making it suitable for biological applications.
  • Reactivity: The trifluoroacetate group enhances solubility but does not interfere with binding interactions.

Relevant data indicate that under physiological conditions, this peptide maintains its structural integrity while effectively engaging with integrins .

Applications

Integrin Binding Peptide Trifluoroacetate has several scientific uses:

  1. Tissue Engineering: It is employed to enhance cell adhesion on scaffolds used in regenerative medicine.
  2. Cancer Therapy: The peptide serves as a targeting ligand for drug delivery systems aimed at tumors expressing specific integrins.
  3. Imaging Probes: It is utilized in the development of imaging agents for monitoring tumor progression and treatment response through non-invasive imaging techniques.
Molecular Mechanisms of Integrin-Peptide Interaction

Structural Basis of Integrin Recognition by RGD Motifs

Integrins recognize Arg-Gly-Asp (RGD) motifs through a metal ion-dependent adhesion site (MIDAS) located within their β-subunit. This binding pocket coordinates divalent cations (Mg²⁺/Mn²⁺), creating electrostatic interactions with the aspartate carboxyl group of RGD peptides. The arginine side chain forms bifurcated salt bridges with acidic residues on the α-subunit (e.g., Asp218 in αvβ3) [2] [8]. Structural studies reveal that RGD-containing peptides adopt specific conformations when bound: Linear peptides exhibit extended structures ideal for αIIbβ3 binding (distance: 0.7–0.9 nm between Arg and Asp), while cyclic peptides like cilengitide form kinked configurations selective for αvβ3 and α5β1 integrins [2] [9].

The spatial presentation of RGD critically influences affinity. In Del-1 protein, the RGD motif resides on a protruding "RGD finger" stabilized as a type II′ β-turn. Mutagenesis confirms this structural feature enables optimal integrin engagement by positioning RGD at maximal exposure [5]. Synthetic peptides mimicking this conformation achieve nanomolar binding affinities, contrasting millimolar affinities of linear RGD sequences in native proteins [8].

Table 1: Structural Determinants of RGD Peptide Binding

Structural FeatureRole in Integrin BindingExample Integrins Affected
MIDAS domain (β-subunit)Coordinates Asp carboxyl group via Mg²⁺/Mn²⁺All RGD-sensitive integrins
α-Subunit acidic residuesForms salt bridges with Arg guanidiniumαvβ3 (Asp218), α5β1 (Asp227)
Linear RGD conformationExtended backbone (0.7-0.9 nm Arg-Asp distance)αIIbβ3
Cyclic/kinked RGDConstrained β-turn geometryαvβ3, α5β1
RGD finger projectionExposes motif on solvent-accessible loopαvβ6

Role of Trifluoroacetate Counterion in Ligand-Receptor Binding Dynamics

Trifluoroacetate (TFA⁻) originates from solid-phase peptide synthesis (SPPS) cleavage using TFA/water/triisopropylsilane (95:2.5:2.5). This counterion electrostatically associates with protonated N-termini and basic side chains (Arg, Lys, His), forming peptide-TFA salts [3]. Research demonstrates TFA⁻ adversely impacts biological activity:

  • Membrane Disruption: TFA⁻ induces phospholipid bilayer disorder, altering cellular uptake kinetics [3]
  • Enzymatic Interference: CF₃COO⁻ inhibits trypsin-like proteases by trifluoroacetylating active-site serines (kᵢ = 2.3 × 10³ M⁻¹s⁻¹) [3]
  • Reduced Bioactivity: Amylin-TFA and calcitonin-TFA exhibit 40-60% lower osteoblast proliferation compared to hydrochloride forms [3]

Counterion exchange to chloride or acetate mitigates these effects. Solid-phase extraction (SPE) methods enable efficient TFA⁻ replacement, yielding peptides with <0.36% residual TFA and 82–97% purity. Post-exchange, peptides show restored binding affinities matching native ligands in integrin assays [3].

Table 2: Counterion Exchange Methodologies

MethodProcedureResidual TFA (%)Advantages
RP-SPESilica-C18 cartridges with HCl/acetic acid elution<0.36%Single-step purification and exchange
Anion ExchangeQuaternary ammonium resins<0.5%High capacity for basic peptides
Deprotonation/Reprotonation0.1M HCl incubation and lyophilization<1%No chromatography required
RP-HPLCIsocratic ACN/H₂O with 1% acetic acid<2%Compatible with analytical systems

Conformational Flexibility and Integrin Activation Pathways

Integrin binding peptides modulate receptor activation through conformational selection:

  • Passive Conformation Selection: Cyclic RGD peptides stabilize integrin β-subunit open conformation by binding the hybrid domain at an angle of 25–40°, inducing separation of transmembrane helices [2] [8].
  • Dynamic Allostery: Linear peptides like ATN-161 trifluoroacetate salt (Ac-PHSCN-NH₂) disrupt fibronectin-α5β1 binding by inducing hinge motion in the βI domain (kₒₙ = 1.2 × 10⁵ M⁻¹s⁻¹) [1] [8].

Solution NMR reveals cyclic RGD-6 (CARGDDC) adopts a stable loop conformation with Arg and Asp side chains oriented in divergent planes. This geometry matches the αvβ3 binding pocket depth (8.2 Å), unlike linear RGD-5 (AGGDD) where charged groups align parallel [9]. Flexibility metrics confirm:

  • Cyclic RGD peptides: RMSF <0.5 Å (backbone)
  • Linear RGD peptides: RMSF >1.8 Å (C-terminal residues)

This rigidity enables subtype discrimination; c[RGDfV] inhibits αvβ3 (IC₅₀=49 nM) but not αIIbβ3 (IC₅₀>10μM) due to steric exclusion from the shallower αIIbβ3 binding cleft [2] [8].

Subtype-Specific Binding Affinities (αvβ3, α5β1, αvβ6)

RGD peptides exhibit distinct selectivity profiles governed by flanking residues and conformational constraints:

  • αvβ3 Integrin: Prefers cyclic peptides with D-amino acids (e.g., c[RGDfNMeV]). The methyl group restricts φ/ψ angles, enhancing hydrophobic contact with β3-Trp129 (ΔG = -8.3 kcal/mol) [2] [8]. ATN-161 TFA salt inhibits α5β1 (IC₅₀=1.2 nM) but shows >500-fold selectivity over αvβ3 (IC₅₀>10μM) due to its linear structure [1].

  • α5β1 Integrin: Requires both Arg guanidinium coordination and auxiliary interactions. Peptides like Ac-GCGYGRGDSPG-NH₂ bind via the RGD motif while the Tyr residue occupies a secondary pocket near α5-Thr221 (Kd=106 nM) [4] [8]. Mutation studies confirm dual-site engagement increases residence time by 20-fold compared to minimal RGD [8].

  • αvβ6 Integrin: Recognizes RGD in extended loops with acidic residues C-terminal to Asp. The engineered αvβ6-BP (FMDV2-derived) achieves IC₅₀=1.2 nM through a RGDLXXL motif, where Leu residues anchor into a hydrophobic β6-subunit cleft [7]. This selectivity enables PET imaging of αvβ6⁺ tumors with T/B ratio >8:1 in xenografts [7].

Table 3: Subtype Selectivity of Integrin-Binding Peptides

PeptideSequence/Modificationαvβ3 IC₅₀ (nM)α5β1 IC₅₀ (nM)αvβ6 IC₅₀ (nM)Selectivity Ratio
ATN-161 TFAAc-PHSCN-NH₂>10,0001.2NDα5β1 selectivity >8,300
c[RGDfV]Cyclic(Arg-Gly-Asp-D-Phe-Val)49380>1,000αvβ3 selectivity (vs α5β1): 7.8
αvβ6-BPPEG28-Ac-AVTGRGDSPAS-amide>10,000>10,0001.2αvβ6 selectivity >8,300
Fibronectin-derivedAc-GCGYGRGDSPG-NH₂85 ± 12106 ± 9NDNon-selective

Properties

CAS Number

1926163-42-9

Product Name

Integrin Binding Peptide Trifluoroacetate

IUPAC Name

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C90H125F3N22O17S

Molecular Weight

1876.2 g/mol

InChI

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

JTIXVDCEKPVZDF-XCNQALFRSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

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